molecular formula CoH2O5S B3427591 Cobalt(II) sulfate hydrate CAS No. 60459-08-7

Cobalt(II) sulfate hydrate

Cat. No.: B3427591
CAS No.: 60459-08-7
M. Wt: 173.01 g/mol
InChI Key: BGORGFZEVHFAQU-UHFFFAOYSA-L
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Description

Cobalt(II) sulfate hydrate is an inorganic compound with the chemical formula CoSO₄·xH₂O, where x can vary, typically being 6 or 7. It is commonly found as a red or pink crystalline solid that is highly soluble in water and methanol. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Cobalt(II) sulfate hydrate, also known as Cobalt sulfate monohydrate, is primarily used in the synthesis of coordination polymers . It can also be used as a starting material in the synthesis of cobalt sulfides hexagonal nanocrystallites .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can be used as a catalyst to synthesize benzazoles from alcohols and o-substituted anilines, and β-acetamido ketones via one-pot multi-component coupling reaction of aromatic aldehydes, acetophenones, and acetyl chlorides .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of coordination polymers and cobalt sulfides hexagonal nanocrystallites . These materials have various applications in fields such as catalysis, magnetism, and luminescence.

Result of Action

The molecular and cellular effects of this compound’s action depend on its application. In the synthesis of coordination polymers and cobalt sulfides hexagonal nanocrystallites, the compound contributes to the formation of these materials .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the heptahydrate form of the compound is only stable at humidity >70% at room temperature, otherwise, it converts to the hexahydrate . The hexahydrate converts to the monohydrate and the anhydrous forms at 100 and 250 °C, respectively . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as humidity and temperature.

Chemical Reactions Analysis

Cobalt(II) sulfate hydrate undergoes various chemical reactions:

Scientific Research Applications

Cobalt(II) sulfate hydrate has numerous applications in scientific research:

Comparison with Similar Compounds

Cobalt(II) sulfate hydrate can be compared with other similar compounds:

This compound stands out due to its unique combination of solubility, redox properties, and versatility in various applications.

Properties

IUPAC Name

cobalt(2+);sulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGORGFZEVHFAQU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026257
Record name Cobalt sulfate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13455-34-0, 60459-08-7
Record name Cobalt sulfate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt sulfate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfuric acid, cobalt(2+) salt (1:1), monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 60459-08-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COBALT SULFATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cobalt(II) sulfate hydrate
Reactant of Route 6
Cobalt(II) sulfate hydrate

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